molecular formula C18H17NO4S3 B2491038 3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide CAS No. 2097902-89-9

3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide

Cat. No.: B2491038
CAS No.: 2097902-89-9
M. Wt: 407.52
InChI Key: XPLYQJXXGXDURZ-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a bithiophene moiety, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives .

Scientific Research Applications

3-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group, in particular, can enhance its solubility and interaction with biological targets .

Properties

IUPAC Name

3-acetyl-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3/c1-12(20)13-4-2-5-14(10-13)26(22,23)19-11-15(21)16-7-8-18(25-16)17-6-3-9-24-17/h2-10,15,19,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLYQJXXGXDURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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